molecular formula C15H11Cl2N3O5 B14923841 2-(2,4-dichlorophenoxy)-N'-[(1E,2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]acetohydrazide

2-(2,4-dichlorophenoxy)-N'-[(1E,2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]acetohydrazide

Cat. No.: B14923841
M. Wt: 384.2 g/mol
InChI Key: QGAPJHGYXYHYAL-RFFZPADBSA-N
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Description

2-(2,4-dichlorophenoxy)-N’-[(1E,2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N’-[(1E,2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of 2,4-dichlorophenoxyacetic acid, which is then reacted with hydrazine hydrate to form the corresponding hydrazide. This intermediate is further reacted with 5-nitrofuran-2-carbaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents like hydrazine hydrate and nitrofuran derivatives.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N’-[(1E,2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N’-[(1E,2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial properties due to the presence of the nitrofuran moiety.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as antimicrobial or anticancer agents.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-[(1E,2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]acetohydrazide is not fully understood, but it is believed to involve interactions with cellular components. The nitrofuran moiety is known to generate reactive oxygen species (ROS) upon reduction, which can damage cellular components like DNA, proteins, and lipids. This oxidative stress can lead to cell death, making it a potential antimicrobial or anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar dichlorophenoxy group.

    Nitrofurantoin: An antimicrobial agent with a nitrofuran moiety.

Uniqueness

What sets 2-(2,4-dichlorophenoxy)-N’-[(1E,2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]acetohydrazide apart is its combination of both the dichlorophenoxy and nitrofuran groups, which may confer unique chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C15H11Cl2N3O5

Molecular Weight

384.2 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]acetamide

InChI

InChI=1S/C15H11Cl2N3O5/c16-10-3-5-13(12(17)8-10)24-9-14(21)19-18-7-1-2-11-4-6-15(25-11)20(22)23/h1-8H,9H2,(H,19,21)/b2-1+,18-7+

InChI Key

QGAPJHGYXYHYAL-RFFZPADBSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)N/N=C/C=C/C2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NN=CC=CC2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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